8-Methyl-3,4-dihydro-2H-1,5-dioxa-4-aza-anthracen-6-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

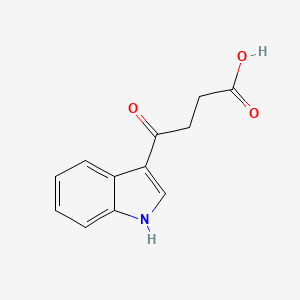

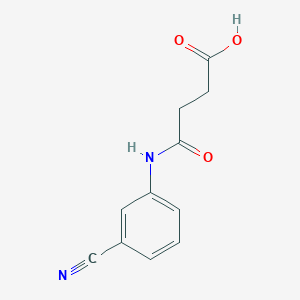

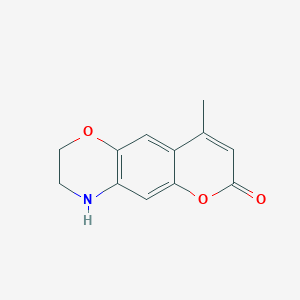

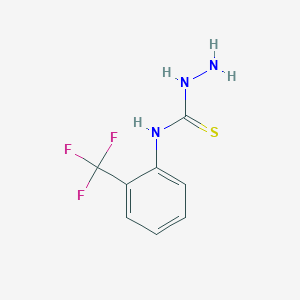

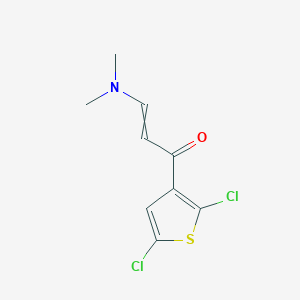

“8-Methyl-3,4-dihydro-2H-1,5-dioxa-4-aza-anthracen-6-one” is a chemical compound with the molecular formula C12H11NO3 . It is used for proteomics research .

Synthesis Analysis

A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Physical And Chemical Properties Analysis

The physical and chemical properties of “8-Methyl-3,4-dihydro-2H-1,5-dioxa-4-aza-anthracen-6-one” include a molecular weight of 217.23 . Its boiling point is 415.3ºC at 760 mmHg .Wissenschaftliche Forschungsanwendungen

Synthesis and Organic Chemistry Applications

The compound has been a focal point in the synthesis of complex molecules. For instance, Rozek et al. (2001) detailed a regio- and stereo-selective synthesis strategy leading to compounds with moderate anticancer activity against lung, breast, and central nervous system cancers at micro-molar concentrations. This synthesis pathway underscores the potential utility of such compounds in the development of new anticancer agents (Rozek, Bowie, Pyke, Skelton, & White, 2001).

Material Science and Dye Applications

In material science, compounds related to 8-Methyl-3,4-dihydro-2H-1,5-dioxa-4-aza-anthracen-6-one have been investigated for their dye properties. Ashkar et al. (2012) synthesized a series of novel azo-disperse dyes demonstrating very good light and wash fastness levels on polyester fabrics, indicating the potential of these compounds in textile applications (Ashkar, El-Apasery, Touma, & Elnagdi, 2012).

Photophysical and Electrochemical Studies

Glossman-Mitnik (2009) utilized Density Functional Theory (DFT) to calculate the molecular structure, IR, UV–vis, and fluorescence spectra of Coumarin-102, a related compound, predicting its usefulness for Organic Photovoltaics applications. This computational study highlights the relevance of such compounds in the development of materials for energy conversion (Glossman-Mitnik, 2009).

Biological and Antimicrobial Activity

The exploration of related compounds extends to the antimicrobial domain as well. Gouda et al. (2010) reported on the synthesis and antimicrobial evaluation of certain derivatives, noting promising activities against various bacterial strains. This suggests the potential of such compounds in the development of new antimicrobial agents (Gouda, Berghot, Shoeib, & Khalil, 2010).

Safety and Hazards

Eigenschaften

IUPAC Name |

9-methyl-3,4-dihydro-2H-pyrano[2,3-g][1,4]benzoxazin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-7-4-12(14)16-10-6-9-11(5-8(7)10)15-3-2-13-9/h4-6,13H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLHFTXHOILCZKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=CC3=C(C=C12)OCCN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354969 |

Source

|

| Record name | 8-Methyl-3,4-dihydro-2H-1,5-dioxa-4-aza-anthracen-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methyl-3,4-dihydro-2H-1,5-dioxa-4-aza-anthracen-6-one | |

CAS RN |

424817-15-2 |

Source

|

| Record name | 8-Methyl-3,4-dihydro-2H-1,5-dioxa-4-aza-anthracen-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-amine](/img/structure/B1300228.png)

![(4-Hydroxy-5,6-dimethyl-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid](/img/structure/B1300243.png)